3-Bromo-6-chloro-2H-chromen-2-one
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Overview
Description
3-Bromo-6-chloro-2H-chromen-2-one: is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological activities. Coumarins are naturally occurring compounds found in many plants and have been used in various medicinal applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-2H-chromen-2-one typically involves the bromination and chlorination of a coumarin precursor. One common method includes the bromination of 6-chloro-2H-chromen-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient and cost-effective methods to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-chloro-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with varying biological activities.
Coupling Reactions: It can participate in coupling reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted chromenones
- Oxidized or reduced derivatives
- Coupled heterocyclic compounds
Scientific Research Applications
Chemistry: 3-Bromo-6-chloro-2H-chromen-2-one is used as a building block in the synthesis of various heterocyclic compounds, which are important in the development of new materials and catalysts .
Biology and Medicine: The compound has shown potential in the development of new drugs due to its biological activities. It has been studied for its antiproliferative, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in the production of complex organic molecules .
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The bromine and chlorine atoms enhance its ability to form covalent bonds with biological molecules, leading to its biological activities. It can inhibit enzymes, interfere with DNA replication, and modulate signaling pathways, contributing to its antiproliferative and antimicrobial effects .
Comparison with Similar Compounds
- 3-Bromo-2H-chromen-2-one
- 6-Chloro-2H-chromen-2-one
- 3-Bromo-6-methyl-2H-chromen-2-one
Comparison: Compared to its analogs, it exhibits a broader range of biological activities and can be used in more diverse synthetic applications .
Properties
IUPAC Name |
3-bromo-6-chlorochromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClO2/c10-7-4-5-3-6(11)1-2-8(5)13-9(7)12/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIPYRZCWXWUPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)O2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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